6-(2-ethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-ethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the pyrido[4,3-d]pyrimidine class of compounds and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 6-(2-ethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. It has been found to inhibit the production of inflammatory cytokines by inhibiting the activation of nuclear factor-kappa B (NF-κB) signaling pathway. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
6-(2-ethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been found to exhibit various biochemical and physiological effects. Some of these effects are:
1. Anti-inflammatory effect: This compound has been found to inhibit the production of inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
2. Anticancer effect: 6-(2-ethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been found to induce apoptosis in cancer cells by activating the caspase pathway.
3. Antimicrobial effect: This compound has been found to exhibit antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(2-ethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one in lab experiments are:
1. This compound exhibits a wide range of biological activities, making it a versatile compound for various research applications.
2. The synthesis method for this compound is well-established and can be easily scaled up for large-scale production.
The limitations of using this compound in lab experiments are:
1. The mechanism of action of this compound is not fully understood, making it difficult to design experiments to study its biological activities.
2. The toxicity and safety profile of this compound have not been fully evaluated, making it important to exercise caution when handling this compound in lab experiments.
Future Directions
There are several future directions for research on 6-(2-ethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one. Some of these directions are:
1. Further studies are needed to understand the mechanism of action of this compound and its effects on various signaling pathways.
2. The potential use of this compound as a therapeutic agent for various diseases needs to be explored further.
3. The toxicity and safety profile of this compound need to be evaluated to determine its suitability for use in humans.
4. Studies are needed to optimize the synthesis method for this compound to improve its yield and purity.
5. The development of analogs of this compound with improved biological activities and pharmacokinetic properties is an area of future research.
Synthesis Methods
The synthesis of 6-(2-ethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been described in the literature. The method involves the reaction of 2-chloro-6-(2-ethylphenyl)pyrido[4,3-d]pyrimidine-5(6H)-one with piperidine in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified by column chromatography to obtain the final compound.
Scientific Research Applications
6-(2-ethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been found to exhibit a wide range of biological activities. It has been studied for its potential use as a therapeutic agent in various diseases. Some of the scientific research applications of this compound are:
1. Anti-inflammatory activity: 6-(2-ethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
2. Anticancer activity: This compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
3. Antimicrobial activity: 6-(2-ethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been found to exhibit antimicrobial activity against various bacterial and fungal strains.
properties
IUPAC Name |
6-(2-ethylphenyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-2-15-8-4-5-9-18(15)24-13-10-17-16(19(24)25)14-21-20(22-17)23-11-6-3-7-12-23/h4-5,8-10,13-14H,2-3,6-7,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYURGYONVNMONP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C=CC3=NC(=NC=C3C2=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.